2-Chloro-5-(3,5-difluorophenylcarbamoyl)phenylboronic acid
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Overview
Description
2-Chloro-5-(3,5-difluorophenylcarbamoyl)phenylboronic acid is a boronic acid derivative that has gained attention in various fields of scientific research. This compound is characterized by the presence of a boronic acid group, a chloro substituent, and a difluorophenylcarbamoyl group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(3,5-difluorophenylcarbamoyl)phenylboronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids. The reaction conditions generally include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(3,5-difluorophenylcarbamoyl)phenylboronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or alcohols.
Reduction: The compound can be reduced to form corresponding boranes.
Substitution: The chloro and difluorophenylcarbamoyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions include boronic esters, alcohols, boranes, and substituted phenylboronic acids .
Scientific Research Applications
2-Chloro-5-(3,5-difluorophenylcarbamoyl)phenylboronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to synthesize complex organic molecules.
Biology: Employed in the development of enzyme inhibitors and as a probe for studying biological pathways.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Chloro-5-(3,5-difluorophenylcarbamoyl)phenylboronic acid involves its interaction with molecular targets such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with active site residues of enzymes, inhibiting their activity. This interaction is particularly significant in the inhibition of serine proteases and other enzymes involved in disease pathways .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-(trifluoromethyl)phenylboronic acid: Similar structure but with a trifluoromethyl group instead of a difluorophenylcarbamoyl group.
3-Formylphenylboronic acid: Contains a formyl group instead of a chloro and difluorophenylcarbamoyl group.
4-Formylphenylboronic acid: Similar to 3-formylphenylboronic acid but with the formyl group in a different position.
Uniqueness
2-Chloro-5-(3,5-difluorophenylcarbamoyl)phenylboronic acid is unique due to its combination of functional groups, which provide distinct reactivity and specificity in chemical reactions and biological interactions. This makes it a valuable compound for targeted applications in research and industry .
Properties
Molecular Formula |
C13H9BClF2NO3 |
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Molecular Weight |
311.48 g/mol |
IUPAC Name |
[2-chloro-5-[(3,5-difluorophenyl)carbamoyl]phenyl]boronic acid |
InChI |
InChI=1S/C13H9BClF2NO3/c15-12-2-1-7(3-11(12)14(20)21)13(19)18-10-5-8(16)4-9(17)6-10/h1-6,20-21H,(H,18,19) |
InChI Key |
NTIAUFQUVPNMRW-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=CC(=C1)C(=O)NC2=CC(=CC(=C2)F)F)Cl)(O)O |
Origin of Product |
United States |
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